molecular formula C13H16F3NO2 B13057121 Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate

Cat. No.: B13057121
M. Wt: 275.27 g/mol
InChI Key: CULNCOFPVRBPHO-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate is a synthetic organic compound known for its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl acetate with 3-(trifluoromethyl)benzaldehyde in the presence of a dimethylamine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor in the development of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate
  • Ethyl 2-(dimethylamino)-2-(3-(difluoromethyl)phenyl)acetate
  • Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)benzyl)acetate

Uniqueness

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate (EFPA) is a compound of significant interest in medicinal chemistry due to its unique structural features that may influence its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

EFPA is characterized by the presence of a dimethylamino group and a trifluoromethyl-substituted phenyl group. These functional groups contribute to its unique chemical properties, including enhanced lipophilicity and potential interactions with biological targets. The molecular formula of EFPA is C13H14F3NC_{13}H_{14}F_3N, with a molecular weight of approximately 275.27 g/mol .

Target Interactions

EFPA has been investigated for its ability to interact with various biological targets. Compounds containing similar structural motifs, particularly those with trifluoromethyl groups, have shown affinity for multiple receptors, potentially leading to diverse pharmacological effects. The trifluoromethyl group enhances the compound's electron-withdrawing properties, which can influence receptor binding and activity .

Biochemical Pathways

Research indicates that EFPA may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that EFPA possesses antimicrobial properties, potentially effective against various pathogens .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which is common among compounds with similar structures .
  • Anticancer Properties : EFPA's structural features may allow it to inhibit cancer cell proliferation through various mechanisms, although specific studies are still needed to elucidate these pathways .

Pharmacokinetics

The pharmacokinetic profile of EFPA suggests good bioavailability due to its liquid form and favorable molecular weight. Studies on similar compounds indicate that modifications in structure can lead to improved absorption and distribution characteristics in biological systems .

Antimicrobial Activity

A study investigating the antimicrobial properties of EFPA found that it exhibited selective activity against certain Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing this activity, as compounds lacking this substituent showed significantly reduced efficacy .

CompoundActivityReference
EFPAHigh against selected pathogens
Trifluoromethyl analogsVariable activity

Anti-inflammatory Properties

In vitro assays demonstrated that EFPA could inhibit pro-inflammatory cytokine production in immune cells, indicating potential use as an anti-inflammatory agent. This effect aligns with findings from other studies involving structurally similar compounds .

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C13H16F3NO2/c1-4-19-12(18)11(17(2)3)9-6-5-7-10(8-9)13(14,15)16/h5-8,11H,4H2,1-3H3

InChI Key

CULNCOFPVRBPHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N(C)C

Origin of Product

United States

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